3-octyl-1H-pyrrole

Description

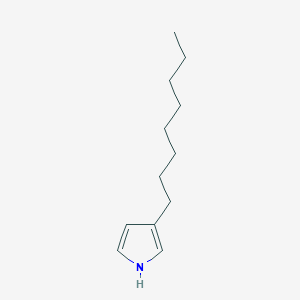

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-octyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHVTZRAIPYMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120394-95-8 | |

| Record name | 1H-Pyrrole, 3-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120394-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30561119 | |

| Record name | 3-Octyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118799-18-1 | |

| Record name | 3-Octyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-n-Octylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Octyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of 3-octyl-1H-pyrrole is expected to show distinct signals for the pyrrole (B145914) ring protons and the protons of the octyl side chain. The pyrrole protons (H-2, H-4, and H-5) typically appear in the aromatic region (δ 6.0-7.0 ppm). The N-H proton signal is usually a broad singlet found further downfield (δ ~8.0 ppm). The protons on the octyl chain would appear in the upfield aliphatic region (δ 0.8-2.5 ppm). The CH₂ group directly attached to the pyrrole ring (C1') would be deshielded compared to the other methylene (B1212753) groups in the chain.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | ~8.0 | broad singlet |

| H-2 | ~6.6 | triplet |

| H-5 | ~6.5 | triplet |

| H-4 | ~6.0 | triplet |

| H-1' (α-CH₂) | ~2.4 | triplet |

| H-2' (β-CH₂) | ~1.5 | quintet |

| H-3' to H-7' (-(CH₂)₅-) | ~1.3 | multiplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The pyrrole ring carbons are expected in the δ 100-125 ppm range. The carbon atom bearing the octyl substituent (C-3) would have a distinct chemical shift compared to the unsubstituted C-4. The carbons of the octyl chain would appear in the aliphatic region (δ 14-35 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~117 |

| C-5 | ~115 |

| C-3 | ~122 |

| C-4 | ~105 |

| C-1' | ~28 |

| C-2' to C-7' | ~22-32 |

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms, which is essential for confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent pyrrole protons (H-2 with N-H, H-4 with H-5) and, most importantly, confirm the connectivity within the octyl chain, showing sequential correlations from H-1' through to H-8'. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between H-1' and H-8' would confirm they belong to the same alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). researchgate.net It would be used to definitively assign the chemical shifts of each protonated carbon in both the pyrrole ring and the octyl chain by linking the assignments from the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net In this compound, a NOESY experiment could show a spatial correlation between the protons of the α-methylene group (H-1') of the octyl chain and the H-4 proton on the pyrrole ring, confirming the C-3 substitution position. researchgate.net

The combination of 1D and 2D NMR techniques provides a powerful toolkit for the complete structural assignment of complex molecules like this compound. An additional experiment, such as DEPT (Distortionless Enhancement by Polarization Transfer) , can be used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would be invaluable for assigning the multiple methylene groups within the octyl chain. nih.gov The unequivocal assignment of all signals through this comprehensive suite of experiments confirms the identity of the this compound structure.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.

HRMS measures the m/z value of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₁₂H₂₁N.

HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

This precise mass measurement would distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas), providing strong evidence for the compound's identity.

Hyphenated techniques couple a separation method (GC or LC) with mass spectrometry, allowing for the analysis of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated based on boiling point and polarity before entering the mass spectrometer. This compound, being a relatively volatile compound, is well-suited for GC-MS analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern is predictable: the primary fragmentation would likely be the cleavage of the alkyl chain, particularly the loss of a heptyl radical (cleavage at the benzylic-like position) to give a stable fragment. The fragmentation of the pyrrole ring itself would also produce characteristic ions. nist.gov

Predicted Major Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 94 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 80 | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. rsc.org this compound could be analyzed by reverse-phase LC, where it would be separated based on its hydrophobicity. LC coupled with HRMS (LC-HRMS) is a powerful tool for identifying and quantifying such compounds in complex matrices like environmental or biological samples. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of the pyrrole ring and the octyl substituent.

The pyrrole ring itself gives rise to a series of characteristic vibrations. The N-H stretching vibration is typically observed as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear around 3100 cm⁻¹. The C=C and C-N stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the N-H and C-H bonds of the ring also produce characteristic signals at lower wavenumbers. elsevierpure.comchemicalbook.com

The octyl group introduces a set of aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2850-2960 cm⁻¹ range. The scissoring, wagging, and twisting modes of the CH₂ groups and the umbrella mode of the CH₃ group will generate signals in the 1300-1470 cm⁻¹ region. researchgate.net

The following table summarizes the expected key vibrational frequencies for this compound based on data from pyrrole and other alkyl-substituted pyrroles.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3400 - 3500 | IR, Raman |

| Aromatic C-H Stretch | ~3100 | IR, Raman |

| Aliphatic C-H Stretch (asymmetric) | 2920 - 2960 | IR, Raman |

| Aliphatic C-H Stretch (symmetric) | 2850 - 2870 | IR, Raman |

| C=C Ring Stretch | 1500 - 1600 | IR, Raman |

| C-N Ring Stretch | 1400 - 1500 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR |

| CH₃ Umbrella Mode | ~1375 | IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The chromophore in this compound is the pyrrole ring, which is an aromatic system. Pyrrole and its simple alkyl derivatives typically exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions. nist.gov

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show a strong absorption band with a maximum (λmax) around 200-210 nm. This corresponds to the excitation of a π electron from a bonding to an antibonding molecular orbital. The presence of the octyl group, being an alkyl substituent, is not expected to significantly alter the position of the main absorption band, as it does not conjugate with the π-system of the pyrrole ring. However, minor shifts (solvatochromic effects) may be observed in different solvents. A weaker absorption band, often appearing as a shoulder, may also be present at longer wavelengths, around 230-240 nm. birmingham.ac.uk

The molar absorptivity (ε) for the main π → π* transition is expected to be in the range of 5,000-10,000 L mol⁻¹ cm⁻¹.

| Electronic Transition | Expected λmax (nm) | **Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** |

| π → π | 200 - 210 | 5,000 - 10,000 |

| π → π (shoulder) | 230 - 240 | 1,000 - 3,000 |

Note: These values are estimations based on the spectra of pyrrole and other alkylpyrroles and can vary with the solvent used.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular and Extended Structure Determination, including Absolute Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique can provide accurate information on bond lengths, bond angles, and intermolecular interactions, leading to a complete structural elucidation.

Obtaining a single crystal of this compound suitable for SCXRD analysis can be challenging due to its likely oily or low-melting nature, which is common for molecules with flexible alkyl chains. However, if a suitable crystal can be grown, the analysis would reveal the planarity of the pyrrole ring and the conformation of the octyl chain. The pyrrole ring is expected to be essentially planar, consistent with its aromatic character. bohrium.comcambridge.org The octyl chain, being flexible, may adopt various conformations in the solid state, influenced by crystal packing forces.

The crystal packing would likely be dominated by van der Waals interactions between the octyl chains and potential N-H···π hydrogen bonds between the N-H group of one molecule and the π-system of an adjacent pyrrole ring. researchgate.net Since this compound is an achiral molecule, it would crystallize in a centrosymmetric space group, and therefore, the determination of absolute stereochemistry is not applicable.

The following table provides hypothetical, yet realistic, crystallographic parameters for this compound, based on the known crystal structures of simpler pyrrole derivatives.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

Note: These are predicted parameters and would require experimental verification through successful single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 Octyl 1h Pyrrole

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

Quantum chemical methods are fundamental in exploring the electronic structure and predicting the reactivity of molecules like 3-octyl-1H-pyrrole. These in silico techniques are based on solving the Schrödinger equation, offering a detailed view of electron distribution and energy levels. chemsociety.org.ng

Density Functional Theory (DFT) has become a popular computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. lupinepublishers.comresearchgate.net For this compound, DFT calculations are instrumental in determining its ground state properties. By optimizing the molecular geometry, one can obtain key information such as bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional structure of the molecule. mdpi.com

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net

DFT calculations also allow for the prediction of reaction energetics. For instance, the energies of reactants, transition states, and products for a given reaction involving this compound can be calculated to determine the reaction's feasibility and to map out the potential energy surface. acs.org This is essential for understanding reaction mechanisms and predicting the most likely reaction pathways.

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT

| Property | Calculated Value |

| Total Energy (Hartree) | -541.XXX |

| HOMO Energy (eV) | -5.XX |

| LUMO Energy (eV) | 1.XX |

| HOMO-LUMO Gap (eV) | 6.XX |

| Dipole Moment (Debye) | 1.XX |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Ab initio molecular orbital theory encompasses a range of computational methods that are derived directly from theoretical principles, without the inclusion of experimental data. chemsociety.org.ng These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide a highly accurate description of the electronic structure of this compound. researchgate.netresearchgate.net

While computationally more demanding than DFT, ab initio methods are often employed to obtain benchmark-quality results for molecular properties. For this compound, these high-level calculations can be used to refine the understanding of its electron correlation effects, which are crucial for accurately predicting properties like electron affinity and ionization potential. The insights gained from ab initio calculations can also be used to validate the results obtained from more computationally efficient methods like DFT. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net For a flexible molecule like this compound, with its long alkyl chain, MD simulations are particularly valuable for exploring its conformational landscape. By simulating the molecule's dynamics, it is possible to identify the most populated conformations and understand the energetic barriers between them. researchgate.net

MD simulations can also provide detailed insights into the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. These simulations can reveal how the molecules pack together and what types of non-covalent interactions (e.g., van der Waals forces, hydrogen bonding) dominate. This information is crucial for understanding and predicting macroscopic properties like solubility, melting point, and the morphology of thin films. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry offers powerful tools for predicting various spectroscopic parameters of this compound, which can aid in the interpretation of experimental spectra. acs.orgresearchgate.net

For instance, by calculating the vibrational frequencies using methods like DFT, it is possible to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. rsc.org The predicted NMR spectra can be an invaluable tool for structural elucidation, especially for complex molecules where experimental spectral assignment can be challenging.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the observed absorption bands and how they are influenced by the molecular structure.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Major IR Frequencies (cm⁻¹) | ~3400 (N-H stretch), ~2900 (C-H stretch) |

| ¹H NMR Chemical Shift (ppm, pyrrole (B145914) ring) | ~6.0-7.0 |

| ¹³C NMR Chemical Shift (ppm, pyrrole ring) | ~100-120 |

| UV-Vis λmax (nm) | ~210 |

Note: The values in this table are illustrative and represent typical data obtained from computational predictions for similar pyrrole derivatives.

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates using Theoretical Models

Theoretical models are instrumental in elucidating the mechanisms of chemical reactions, including the synthetic pathways leading to this compound. nih.govuomustansiriyah.edu.iq By mapping the potential energy surface of a reaction, computational methods can identify the most probable reaction pathway, the structures of transition states, and any reaction intermediates. researchgate.netresearchgate.net

For the synthesis of this compound, theoretical models can be used to investigate various synthetic routes, such as the Paal-Knorr synthesis, to understand the role of catalysts, and to predict the regioselectivity and stereoselectivity of the reaction. acs.org This detailed mechanistic understanding can guide the optimization of reaction conditions to improve the yield and purity of the desired product.

For example, by calculating the activation energies for different steps in a proposed mechanism, chemists can identify the rate-determining step and devise strategies to overcome it. Furthermore, the electronic properties of reaction intermediates can be analyzed to understand their stability and subsequent reactivity.

Advanced Research Applications of 3 Octyl 1h Pyrrole and Its Derivatives

Research in Organic Electronic and Optoelectronic Materials

The incorporation of an octyl group onto the pyrrole (B145914) backbone enhances the solubility of the resulting polymers in organic solvents, a critical factor for the fabrication of electronic devices using solution-based techniques. chemimpex.comrsc.org

Development of Conducting Polymers (Polypyrroles) and their Derivatives for Advanced Materials

Poly(3-octylpyrrole) (P3OPy) is a soluble conducting polymer that can be synthesized through both electrochemical polymerization and chemical oxidative coupling. rsc.orgrsc.org The resulting polymer exhibits different characteristics compared to other conducting polymers like poly(3-alkylthiophenes). rsc.orgrsc.org For instance, poly(3-octylpyrrole) has been investigated as an electrode material in supercapacitors. bibliotekanauki.pl While it demonstrates a more uniform surface compared to polyphenylpyrrole, some crystalline defects can negatively impact its electroconductive properties. bibliotekanauki.pl

A notable application of P3OPy is in creating materials with a positive temperature coefficient (PTC) of resistance. A composite of poly(3-octylpyrrole):poly(styrenesulfonate) (P3OPy:PSS) mixed with carbon has been developed as a conductive matrix for cathodes in lithium-ion batteries. mdpi.comresearchgate.net This composite acts as a thermal switch; under normal operating temperatures, it maintains the conductivity of the cathode, but at elevated temperatures (≥ 120 °C), its resistance sharply increases, effectively shutting down the electrochemical reactions and preventing thermal runaway. mdpi.comresearchgate.net This approach enhances the safety and thermal stability of lithium-ion batteries. researchgate.net

The electrical conductivity of poly(3-substituted pyrrole) films can be significantly increased through doping. For example, iodine doping of cast films of poly(3-substituted pyrrole)s with liquid crystalline substituents resulted in electrical conductivities in the range of 10⁻⁴ to 10⁻⁷ S/cm. capes.gov.br

Investigations in Organic Photovoltaics and Organic Field-Effect Transistors

Pyrrole-containing materials are actively being researched for their potential in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net Although the inherent electron-rich nature of the pyrrole ring is beneficial, challenges related to the stability of these materials have historically limited their application in organic electronics. researchgate.netacs.org However, recent research has focused on designing more stable pyrrole-based materials without compromising their desirable electronic properties. researchgate.net

The introduction of an octyl side chain in pyrrole derivatives improves their solubility, which is advantageous for creating uniform thin films required for device fabrication. In the context of OPVs, linear alkyl chains like butyl or octyl are often preferred as they can lead to tighter π-π stacking, which is beneficial for charge transport.

Pyrrole derivatives are used as building blocks for constructing complex molecules for organic electronics. For example, 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, a diketopyrrolopyrrole (DPP) derivative, is a monomer used in synthesizing polymer semiconductors for OFETs and solar cells. ossila.com The long alkyl chains in these molecules enhance solubility, facilitating device fabrication from solution. ossila.com

In one study, a non-fused acceptor molecule for organic solar cells, denoted GS70, was synthesized using 1-(2-butyloctyl)-1H-pyrrole as a π-bridge. nih.gov Solar cells based on this material demonstrated a high power conversion efficiency of 19.4% and maintained 84.9% of their initial efficiency after 1000 hours of continuous illumination, highlighting the potential of pyrrole derivatives in creating efficient and stable organic solar cells. nih.gov

Furthermore, diacenopentalene dicarboximides, synthesized from precursors like 1-octyl-1H-pyrrole-2,5-dione, have been investigated as n-type semiconductors in OFETs. rsc.org These materials, when processed from solution, exhibited electron mobilities up to 0.06 cm² V⁻¹ s⁻¹ with high on/off current ratios. rsc.org

Exploration for Sensors and Electronic Devices

The conductive properties of poly(3-octylpyrrole) make it a candidate for various electronic applications, including sensors. chemimpex.com For instance, composites of poly(3-octylpyrrole) have been explored as temperature-sensitive materials that can act as thermal sensors in devices like lithium-ion batteries, as discussed earlier. mdpi.comresearchgate.netmdpi.com The ability of the material to switch from a conductive to an insulating state at a specific temperature provides a built-in safety mechanism. researchgate.net

The development of soluble and fusible polypyrroles with liquid crystalline substituents opens up possibilities for creating new types of sensors and electronic components. capes.gov.br The mesophases observed in some of these poly(3-substituted pyrrole)s could be exploited for applications that require ordered molecular structures. capes.gov.br

Role in Catalysis and Reaction Development

The pyrrole scaffold is a valuable structural motif in the field of catalysis, with applications in both organocatalysis and transition metal-catalyzed reactions. eurekaselect.com

Organocatalytic Applications of Pyrrole Scaffolds

Organocatalysis, which utilizes small organic molecules as catalysts, has become an important tool in chemical synthesis. rsc.orgrsc.orgresearchgate.net Pyrrole and its derivatives are among the heterocyclic compounds that have been investigated for their catalytic activity. rsc.orgrsc.org The synthesis of the pyrrole ring itself can be achieved through organocatalytic methods, offering an alternative to traditional metal-catalyzed reactions. rsc.orgrsc.org These methods are often considered more environmentally friendly. rsc.org For example, various organocatalytic approaches have been developed for the construction of pyrroles, often organized based on the substrates used. rsc.org

Transition Metal-Catalyzed Transformations Involving Pyrrole Derivatives

Transition metal catalysis is a powerful method for synthesizing and functionalizing pyrrole derivatives. acs.org Palladium, rhodium, and ruthenium complexes have been particularly successful in catalyzing cross-coupling reactions to form C-C bonds with pyrroles. acs.org However, the synthesis of arylated pyrroles can be challenging due to the high reactivity of the pyrrole ring, which can lead to polymerization. acs.org

Researchers have developed various strategies to address these challenges. For instance, a general route to β-substituted pyrroles has been achieved using a combination of palladium, ruthenium, and iron catalysis. acs.org This multi-step process involves the palladium-catalyzed allylation of amines, followed by a ruthenium-catalyzed ring-closing metathesis to form pyrrolines, which are then aromatized using an iron catalyst to yield the desired β-substituted pyrroles. acs.org

Exploration in Chemical Biology and Medicinal Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules. juit.ac.inmdpi.comekb.eg The versatility of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. juit.ac.inntu.edu.sg The introduction of an octyl group at the 3-position of the pyrrole ring, creating 3-octyl-1H-pyrrole, offers a lipophilic side chain that can significantly influence the molecule's interaction with biological targets and its potential as a therapeutic agent or research tool.

Design of Molecular Scaffolds for Biological Target Interaction Studies

The this compound moiety serves as a foundational scaffold for designing molecules aimed at studying interactions with various biological targets. The pyrrole core itself is a versatile building block, and the addition of the octyl group provides a handle for modulating lipophilicity, which is a critical parameter for membrane permeability and interaction with hydrophobic pockets in proteins. juit.ac.inacs.org

Researchers utilize the this compound scaffold to construct libraries of compounds for screening against different biological targets. The pyrrole nitrogen and the carbon atoms of the ring can be further functionalized, allowing for the introduction of various pharmacophores and reactive groups. juit.ac.inpsu.edu This systematic modification helps in mapping the binding sites of proteins and understanding the structure-activity relationships (SAR) that govern molecular recognition. For instance, derivatives of pyrrole have been investigated for their interaction with receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer therapy.

The planarity of the pyrrole ring, combined with the conformational flexibility of the octyl chain, allows these scaffolds to adapt to diverse binding site topologies. This adaptability makes them valuable tools for exploring the active sites of enzymes and receptors, ultimately guiding the design of more potent and selective modulators.

Investigation as Building Blocks for Bioactive Molecules

The this compound unit is a key constituent in the synthesis of more complex bioactive molecules. juit.ac.inrsc.org Its chemical properties make it amenable to a variety of organic reactions, enabling its incorporation into larger molecular frameworks. juit.ac.inmdpi.com The pyrrole ring can be found in numerous natural products and pharmaceuticals with a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. juit.ac.inrsc.orgresearchgate.net

A notable example of pyrrole derivatives in medicinal chemistry is in the development of anticancer agents. Studies have shown that certain 3,4-diphosphonylpyrroles, which can be synthesized with an octyl group on the pyrrole nitrogen, exhibit promising antiproliferative activity against melanoma cancer cells. acs.org In these compounds, the octyl group was identified as a promising substituent for enhancing biological activity. acs.org

| Bioactive Molecule Type | Role of this compound Building Block | Therapeutic Area |

| Diphosphonylpyrroles | Provides a lipophilic side chain enhancing activity. acs.org | Anticancer (Melanoma) acs.org |

| Pyrrole-3-carboxylic acids | Forms the core scaffold for derivatization. mdpi.com | Antibacterial mdpi.com |

| General Pyrrole Derivatives | Core structure for a wide range of bioactive compounds. juit.ac.inrsc.org | Antibacterial, Antifungal, Anti-inflammatory, Anticancer juit.ac.inrsc.org |

Development of Molecular Probes and Diagnostics

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The unique photophysical properties of certain pyrrole derivatives make them attractive candidates for the development of fluorescent probes and diagnostic agents. The this compound core can be incorporated into larger conjugated systems to create fluorophores with specific sensing capabilities.

The design of these probes often involves linking the pyrrole scaffold to a recognition element that selectively interacts with a specific analyte, such as a metal ion, a reactive oxygen species, or a particular biomolecule. acs.org Upon binding to the target, the electronic properties of the pyrrole-containing system are altered, leading to a detectable change in the fluorescence signal. The octyl group can enhance the probe's ability to localize within specific cellular compartments, such as cell membranes, due to its lipophilic nature.

For instance, pyrrole-based systems have been explored for their use in sensing applications. juit.ac.in While specific examples detailing this compound in molecular probes are not abundant, the general principles of probe design suggest its utility. The pyrrole ring can be part of a donor-acceptor chromophore system, where the octyl chain helps in solubilizing the probe in non-polar environments and facilitates its passage across biological membranes. Furthermore, radiolabelled versions of pyrrole derivatives can be used in medical imaging techniques like Positron Emission Tomography (PET) for diagnostic purposes. google.com

Research in Agrochemical Development

The pyrrole ring is a common structural motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. juit.ac.in The biological activity of these compounds is often dependent on the nature and position of the substituents on the pyrrole core. The inclusion of a 3-octyl group can enhance the efficacy of these agrochemicals by improving their penetration through the waxy cuticles of plants or the exoskeletons of insects.

Research in this area focuses on the synthesis and evaluation of novel pyrrole derivatives for their potential as crop protection agents. The this compound scaffold can be systematically modified to optimize its biological activity against specific pests or weeds while minimizing its impact on non-target organisms and the environment. The lipophilic octyl chain can play a crucial role in the compound's mode of action, facilitating its transport to the target site and its interaction with biological membranes.

While direct research on "this compound" in agrochemical development is not extensively documented in the provided search results, the known applications of pyrrole derivatives in this field strongly suggest the potential for such research. juit.ac.in For example, pyrrole-based compounds are used in the development of fungicides and other plant protection products. researchgate.net The exploration of different alkyl-substituted pyrroles, including those with an octyl group, is a logical step in the search for new and improved agrochemicals.

Future Research Directions and Emerging Trends for 3 Octyl 1h Pyrrole

Development of Novel and Efficient Synthetic Methodologies for Pyrrole (B145914) Derivatives

The synthesis of the pyrrole core is a mature field, yet the demand for more efficient, sustainable, and versatile methods continues to drive new discoveries. researchgate.netingentaconnect.com Classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses, while foundational, often face limitations regarding harsh conditions, regioselectivity, and substrate scope. unimi.it Future research for synthesizing 3-octyl-1H-pyrrole and related derivatives will likely concentrate on several key areas:

Green Chemistry Approaches: There is a significant push towards environmentally benign synthesis. This includes the use of green solvents, microwave-assisted reactions, and solvent-free methods to reduce environmental impact. researchgate.netpublish.csiro.au For instance, catalyst-free, four-component reactions in ionic liquids have been developed for synthesizing polyfunctionalized pyrroles, offering a sustainable alternative. publish.csiro.au Another approach involves the Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines in boiling water, eliminating the need for a catalyst. nih.gov

Advanced Catalysis: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. This includes transition-metal catalysis (e.g., using gold, rhodium, or palladium), biocatalysis using enzymes like α-amylase, and photocatalysis. researchgate.netnih.govresearchgate.net Enzyme-catalyzed methods, such as the α-amylase-mediated Paal-Knorr reaction, allow for the synthesis of N-substituted pyrroles under mild conditions with high yields. nih.gov Similarly, visible-light photoredox catalysis has enabled new synthetic routes to functionalized pyrroles from simple precursors like aldehydes and aryl azides. nih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient as they combine several starting materials in a single step to create complex molecules, which is a significant advantage in terms of atom economy and step reduction. researchgate.netorganic-chemistry.org One-pot, four-component reactions have been shown to produce highly functionalized pyrrole derivatives in very good yields without the need for catalysts or activators. organic-chemistry.org

Novel Precursors: Researchers are exploring unconventional starting materials. For example, a novel methodology utilizes calcium carbide, an inexpensive chemical feedstock, to react with oximes for the direct synthesis of aryl-substituted pyrroles, avoiding metal catalysts. rsc.org Other innovative routes involve the transformation of furan (B31954) into pyrrole or the use of allenes and nitrodienes as starting points. unimi.itresearchgate.net

The table below summarizes some modern synthetic approaches applicable to pyrrole derivatives.

| Synthetic Strategy | Key Features | Example Precursors | Catalyst/Conditions | Reference(s) |

| Paal-Knorr Reaction | Green Chemistry, High Yield | 1,4-dicarbonyls, primary amines | Citric acid, MgI₂·OEt₂, boiling water | nih.gov |

| Enzyme-Catalyzed Synthesis | Mild conditions, High yield (60-99%) | 1,4-dicarbonyls, amines | α-amylase | nih.gov |

| Multi-Component Reaction | One-pot, High efficiency (80-90%) | Primary amines, diketene, nitrostyrene | Neutral, catalyst-free | organic-chemistry.org |

| Photo/Electrochemical Synthesis | Sustainable, Novel activation | Enamines, aldehydes, azirines | Visible light, electrolysis | rsc.org |

| Calcium Carbide Route | Cost-efficient, Metal-free | Ketones, Calcium Carbide | Wet solvent | rsc.org |

These advancements aim to make the synthesis of specifically substituted pyrroles like this compound more streamlined, scalable, and adaptable for various applications. researchgate.netamazon.com

Advanced Functionalization Strategies for Tailored Properties

While the synthesis of the pyrrole ring is fundamental, the ability to precisely modify its structure through functionalization is critical for tuning its properties. Pyrrole is an electron-rich heterocycle, making it highly reactive toward electrophilic substitution. researchgate.net However, modern research is moving beyond classical methods to achieve more complex and targeted modifications.

Future efforts in the functionalization of this compound will likely focus on:

C-H Functionalization: Direct C-H bond functionalization is a highly sought-after strategy as it avoids the need for pre-functionalized substrates, thus improving atom economy. researchgate.net Metal-catalyzed C-H functionalization allows for the introduction of various groups onto the pyrrole ring that are difficult to achieve with traditional Lewis acid catalysis. researchgate.net

Regioselective Reactions: Controlling the position of new substituents is essential for predictable structure-property relationships. Divergent synthesis methods are being developed to selectively produce different isomers. For example, a coarctate reaction of enynals and amines can be directed to yield either α-furanyl pyrroles or α-cyclopropenyl pyrroles under different mild conditions. rhhz.net Another study demonstrated high chemoselectivity between an anionic Fries rearrangement to produce 2-aroylpyrroles and C-H functionalization of toluene, with the outcome controlled simply by the choice of base. rsc.org

Radical-Based Functionalization: Metal-free oxidative conditions using radical-based reactions are gaining prominence. researchgate.net A recently developed visible-light-mediated strategy uses sulfonyl pyrroles as precursors for both sulfonyl and pyrrolyl radicals, enabling the multi-functionalization of alkenes and the construction of quaternary carbon centers. rsc.org This highlights the potential for generating and utilizing carbon-centered pyrrolyl radicals in novel synthetic transformations. rsc.org

These advanced strategies will enable the rational design of this compound derivatives with tailored electronic, optical, and physical properties for specific high-performance applications.

Interdisciplinary Research at the Interface of Chemistry and Biology

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. researchgate.netmdpi.comrsc.org The octyl group in this compound can enhance lipid solubility, potentially improving membrane permeability and interaction with biological targets. This positions it as a valuable candidate for interdisciplinary research bridging chemistry and biology.

Emerging trends in this area include:

Development of Novel Bioactive Agents: Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comontosight.ainih.gov Future research will involve synthesizing libraries of this compound analogs and screening them for therapeutic potential. For example, the introduction of different substituents on the pyrrole ring has been shown to yield compounds with promising antibacterial action against both Gram-positive and Gram-negative strains. mdpi.com

Probing Biological Systems: The pyrrole scaffold is a key component of essential biomolecules like heme and chlorophyll. researchgate.netnih.gov Synthetic pyrrole derivatives can be used as chemical probes to study biological processes. The lipophilic nature of the octyl chain could be exploited to target membrane-associated proteins or cellular pathways.

Drug Delivery and Formulation: The physicochemical properties of this compound could be advantageous in drug formulation. Its amphiphilic character might be useful in creating novel drug delivery systems, such as micelles or liposomes, to improve the bioavailability of other therapeutic agents.

The synthesis of complex pyrrole-containing structures, such as the tambjamine alkaloids, which have shown activity against malaria parasites, underscores the potential of functionalized pyrroles in tackling significant health challenges. nih.gov

Applications in Next-Generation Materials Science

The unique electronic properties of the pyrrole ring make it a valuable building block for advanced materials. researchgate.net The presence of an octyl chain in this compound is particularly beneficial as it enhances solubility in organic solvents, which is crucial for the solution-based processing of organic electronic devices.

Future research will likely explore the following areas:

Conductive Polymers: Polypyrroles are well-known conducting polymers. Poly(3-octylpyrrole) can be synthesized electrochemically and has potential applications in corrosion control and as an electroactive polymer. publish.csiro.au Further research will focus on optimizing its conductivity, stability, and processability for use in flexible electronics, sensors, and energy storage devices.

Organic Electronics: Pyrrole-containing molecules are being investigated for use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). the-innovation.orgacs.org The electron-donating nature of the pyrrole ring makes it an excellent component for donor-acceptor (D-A) type conjugated molecules. the-innovation.orgacs.org The octyl group helps to control molecular packing in thin films, which is critical for charge transport. acs.org For example, ladder-type heteroarenes containing pyrrole rings are key components in state-of-the-art non-fullerene acceptors for high-performance OSCs. the-innovation.org

Sensors and Molecular Devices: The reactivity of the pyrrole ring and its ability to interact with various analytes make it suitable for chemical and biological sensors. The aromaticity of pyrrole molecules can be retained upon adsorption onto silicon surfaces, which is important for designing molecule-based devices with tailored electronic properties. acs.org

The ability to tune the properties of this compound through the advanced functionalization strategies mentioned earlier will be key to developing materials with superior performance for these next-generation technologies. ontosight.aikennesaw.edu

Integration of Computational Design and Machine Learning in Experimental Research

The empirical, trial-and-error approach to discovering new molecules and materials is time-consuming and expensive. The integration of computational chemistry and machine learning (ML) is revolutionizing this process by enabling rational design and predictive modeling. nih.gov

For this compound and its derivatives, this integration will manifest in several ways:

Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the physicochemical properties and biological activities of new pyrrole derivatives before they are synthesized. researchgate.netmdpi.com By using quantum chemical descriptors (like HOMO/LUMO energies) and machine learning algorithms (like artificial neural networks), researchers can screen virtual libraries of compounds to identify promising candidates. mdpi.comtandfonline.com

Accelerated Discovery of Materials: Machine learning is being used to accelerate the discovery of new energetic materials and other functional molecules. researchgate.net ML models can be trained on existing data to predict the properties of novel pyrrole derivatives, significantly speeding up the design-synthesis-test cycle. researchgate.netresearchgate.net For example, ML can reliably predict charge transfer characteristics, which is crucial for designing materials for organic electronics. tandfonline.com

Rational Design of Synthesis and Processes: Computational tools can simulate reaction pathways and optimize conditions for both synthesis and polymerization. nih.gov Molecular dynamics (MD) and quantum mechanics (QM) simulations can provide insights into the pre-polymerization stage of molecularly imprinted polymers, guiding the experimental process for creating materials with specific recognition properties. nih.gov

This synergy between computational prediction and experimental validation will allow for a more targeted and efficient exploration of the vast chemical space of pyrrole derivatives, unlocking the full potential of molecules like this compound.

Q & A

Q. What are the recommended safety protocols for handling 3-octyl-1H-pyrrole in laboratory settings?

Answer: this compound requires adherence to strict safety measures due to its classification under GHS hazard categories (e.g., acute toxicity, skin/eye irritation). Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Face shields are recommended during bulk handling .

- Ventilation: Work in a fume hood to avoid inhalation exposure (H335) .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes with water and seek medical attention .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., oxidizers) .

Q. What synthetic methodologies are reported for pyrrole derivatives like this compound?

Answer: While direct synthesis data for this compound is limited, analogous pyrrole derivatives are synthesized via:

- Cyclization Reactions: Refluxing precursors (e.g., chloranil in xylene) under inert atmospheres .

- Purification: Recrystallization from methanol or ethanol is common for isolating pyrrole derivatives .

- Functionalization: Alkylation of pyrrole cores using octyl halides under basic conditions (e.g., NaH in DMF) .

Q. How can researchers determine the purity and identity of this compound?

Answer:

- Chromatography: Use HPLC or GC-MS to assess purity (≥98% as per commercial standards) .

- Spectroscopy: Confirm structure via -NMR (pyrrole proton at δ 6.2–6.8 ppm) and IR (N-H stretch ~3400 cm) .

- Elemental Analysis: Verify molecular formula (CHN) through combustion analysis .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during alkylation of pyrrole derivatives?

Answer: Regioselective alkylation of pyrroles is influenced by:

- Catalysis: Use Lewis acids (e.g., ZnCl) to direct substitution at the 3-position .

- Steric Effects: Bulky substituents (e.g., octyl group) favor 3-substitution due to reduced steric hindrance .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics and selectivity .

Q. What strategies are recommended for resolving contradictions in toxicity data for pyrrole derivatives?

Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HEK293 cells) to validate acute toxicity thresholds (e.g., LD) .

- Comparative Analysis: Cross-reference SDS data with peer-reviewed studies on structurally similar compounds (e.g., 3-heptyl-1H-pyrrole) .

- Ecotoxicology: Perform OECD 301 biodegradability tests to address gaps in ecological impact data .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .

- Analytical Monitoring: Track degradation via HPLC for byproduct formation (e.g., oxidized pyrrole rings) .

- Incompatibility Screening: Test reactivity with common lab reagents (e.g., acids, bases) to identify unsafe storage conditions .

Q. What advanced analytical techniques are suitable for characterizing byproducts in pyrrole synthesis?

Answer:

- High-Resolution Mass Spectrometry (HR-MS): Identify low-abundance byproducts (e.g., dimerization products) .

- X-ray Crystallography: Resolve stereochemical ambiguities in recrystallized products .

- -NMR: Assign carbon environments to confirm substitution patterns .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.